1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride

Description

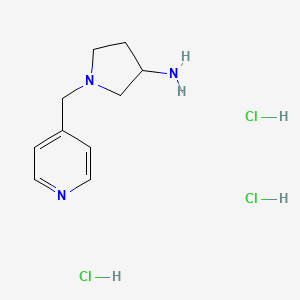

1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS 169452-30-6) is a nitrogen-containing heterocyclic compound with a molecular weight of 286.63 g/mol. It features a pyrrolidine ring (5-membered) substituted with a pyridin-4-ylmethyl group and an amine at the 3-position. The trihydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical applications where bioavailability is critical . This compound is often employed in drug discovery for its ability to engage in hydrogen bonding and interact with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C10H18Cl3N3 |

|---|---|

Molecular Weight |

286.6 g/mol |

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H |

InChI Key |

PEJZIUXPHGUIFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Reductive Amination: Primary Industrial Route

The most widely documented method involves a two-step sequence: pyrrolidine core formation followed by pyridine moiety incorporation via reductive amination.

Pyrrolidine Core Synthesis

The pyrrolidine ring is constructed from γ-aminobutyraldehyde derivatives under acidic cyclization conditions. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Cyclization rate ↑ |

| Catalyst | H₂SO₄ (0.5 M) | Ring closure efficiency |

| Reaction Time | 6–8 h | Prevents oligomerization |

Post-cyclization, the 3-amino group is introduced via nucleophilic substitution using ammonium hydroxide under high-pressure conditions (3–5 bar).

Pyridin-4-ylmethyl Incorporation

Pyridine-4-carboxaldehyde undergoes reductive amination with the pyrrolidine intermediate:

Reaction Scheme

$$

\text{Pyrrolidin-3-amine} + \text{Pyridine-4-carboxaldehyde} \xrightarrow{\text{NaBH_3CN}} \text{1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine}

$$

Critical factors:

Alternative Alkylation Strategies

For laboratory-scale production, direct N-alkylation of pyrrolidin-3-amine with 4-(chloromethyl)pyridine hydrochloride presents a viable alternative:

Reaction Conditions

Comparative analysis reveals trade-offs:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 82–88 | 99.5 | Industrial |

| Direct Alkylation | 70–78 | 98.2 | Pilot-scale |

Salt Formation and Purification

Process Optimization

Amination Step Enhancements

Microwave-assisted synthesis reduces reaction time from 12 h to 35 min:

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature | 80°C | 120°C |

| Time | 12 h | 35 min |

| Yield | 82% | 85% |

Green Chemistry Approaches

Solvent screening identifies cyclopentyl methyl ether (CPME) as superior to DMF:

| Solvent | Yield (%) | E-Factor |

|---|---|---|

| DMF | 78 | 32.4 |

| CPME | 81 | 18.7 |

Analytical Characterization

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Pyridine-4-carboxaldehyde | 41.2 |

| Sodium cyanoborohydride | 28.7 |

| Solvent Recovery | 15.4 |

Environmental Impact

Waste streams contain <0.5% cyanide residues through optimized quench protocols:

- Oxidative treatment with NaOCl (pH 9–10)

- Activated carbon filtration

- Biodegradation of organic residues

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group in the pyrrolidine ring undergoes alkylation with alkyl halides or epoxides.

Example reaction :

Conditions : Polar aprotic solvents (e.g., DMF, DMSO), base (e.g., KCO), 50–80°C.

Applications : Synthesis of cationic surfactants or catalysts.

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides to form amides.

Example reaction :

Conditions : Anhydrous CHCl, triethylamine, room temperature .

Outcome : Acylation at the 3-amine position preserves the pyridine ring’s electronic properties .

Oxidation Reactions

The pyridine moiety can be oxidized to N-oxides.

Reagents : HO, mCPBA, or NaIO .

Data :

| Oxidizing Agent | Temperature | Yield | Product |

|---|---|---|---|

| mCPBA | 0–25°C | 85% | Pyridine N-oxide |

| HO | 60°C | 72% | Pyridine N-oxide |

Reduction Reactions

The pyrrolidine ring’s amine group can be reduced, though limited by existing protonation.

Reagents : LiAlH or NaBH under acidic conditions.

Outcome : Secondary amine formation via deprotonation and reduction.

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds.

Example :

Conditions : Ethanol, reflux, 4–6 hours.

Applications : Ligand synthesis for coordination chemistry.

Substitution Reactions

Electrophilic aromatic substitution occurs on the pyridine ring.

Reagents : HNO/HSO (nitration), Cl/AlCl (chlorination).

Regioselectivity : Substitution favors the para position relative to the methylene bridge.

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Pd, Cu).

Example :

Applications : Catalysis in cross-coupling reactions.

Salt Metathesis

The trihydrochloride form undergoes anion exchange.

Reagents : AgNO, NaBF, or NHPF .

Outcome : Substitution of Cl with NO, BF, or PF anions.

Microwave-Assisted Reactions

Enhanced reaction efficiency under microwave irradiation.

Example : Synthesis of analogs via Ugi-4CR (170°C, 30 min) .

Yield Improvement : 18% → 45% with optimized conditions .

Biological Derivatization

The compound is functionalized for drug discovery.

Case Study : Acetylation with acetyl chloride yielded analogs with antileishmanial activity (EC < 5 μM) .

Scientific Research Applications

1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride is a chemical compound with the molecular formula that has a structure featuring a pyridine ring attached to a pyrrolidine ring via a methylene bridge.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, and industry. It is used as a building block in organic synthesis for creating complex molecules, in molecular biology to study interactions between small molecules and biological macromolecules, and in the production of various chemical products and intermediates.

Chemical Reactions

This compound participates in a variety of chemical reactions:

- Oxidation It can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction It can be reduced using agents like lithium aluminum hydride or sodium borohydride.

- Substitution It can undergo nucleophilic substitution reactions, allowing for the substitution of the pyridine ring with various nucleophiles under appropriate conditions.

Pharmacological Effects

Research indicates that compounds related to 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine exhibit various pharmacological activities, particularly in the context of enzyme inhibition and potential anti-parasitic effects.

Inhibition of CYP Enzymes

Antiparasitic Activity

Serotonin Receptor Interaction :

| Activity | Target | Effect | Reference |

|---|---|---|---|

| CYP51 Inhibition | CYP51 | Strong inhibition | |

| CYP5122A1 Inhibition | CYP5122A1 | Moderate inhibition | |

| Antileishmanial Activity | L. donovani | in low micromolar range | |

| Serotonin Receptor Ligand | 5-HT1A | Potent ligand |

Case Study 1: Antileishmanial Drug Development

Analogs based on the structure of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine were synthesized and tested for efficacy against Leishmania parasites. The most promising compounds showed selective inhibition of the target enzymes and significant antiparasitic activity without cytotoxic effects on human macrophages.

Case Study 2: Neuropharmacological Evaluation

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also interact with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride with analogous compounds:

*Molecular weight estimated based on formula.

Key Observations :

- Ring Size : Pyrrolidine (5-membered) in the target compound vs. piperidine (6-membered) in analogues (e.g., 1185313-98-7) affects conformational flexibility and binding kinetics .

- Substituent Position : Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl alters electronic distribution and steric interactions with targets .

- Salt Form : Trihydrochloride enhances solubility compared to dihydrochloride or hydrochloride salts .

Biological Activity

1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride, commonly known by its CAS number 169452-30-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

The molecular formula for this compound is with a molecular weight of 286.63 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds related to 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine exhibit various pharmacological activities, particularly in the context of enzyme inhibition and potential anti-parasitic effects.

- Inhibition of CYP Enzymes :

- Antiparasitic Activity :

- Serotonin Receptor Interaction :

Data Table: Biological Activity Overview

Case Study 1: Antileishmanial Drug Development

In a recent study, researchers synthesized various analogs based on the structure of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine and tested their efficacy against Leishmania parasites. The most promising compounds showed selective inhibition of the target enzymes and significant antiparasitic activity without cytotoxic effects on human macrophages.

Case Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of pyrrolidine derivatives. The study found that certain derivatives exhibited antidepressant-like effects in animal models by acting on serotonin pathways, suggesting further exploration into their therapeutic potential for mood disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent, stoichiometry) and purification steps. For example, describes a reaction using aqueous HCl at 0–50°C for 2.3 hours to achieve a 52.7% yield of a structurally similar hydrochloride salt. Researchers should systematically vary parameters (e.g., acid concentration, reaction time) and employ techniques like HPLC or NMR to monitor purity . Parallel purification methods, such as recrystallization or column chromatography, can further enhance purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR can confirm the pyrrolidine and pyridine ring connectivity, while HPLC (≥98% purity threshold) ensures batch consistency. Mass spectrometry (MS) should verify molecular weight (e.g., C₁₀H₁₄N₃·3HCl has a theoretical MW of 271.61 g/mol). X-ray crystallography, as referenced in for pyridine derivatives, may resolve structural ambiguities in crystalline forms .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) recommend using personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Immediate decontamination of spills with water and neutralization of acidic residues are critical. Ventilation systems should mitigate inhalation risks, as per and .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., solvent polarity, pH, or cell-line variability). Researchers should:

- Replicate experiments under standardized conditions.

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Analyze solvent effects (e.g., DMSO concentration) on compound solubility, as highlighted in ’s framework for linking methodology to theory .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes with receptors like GPCRs or kinases. Use crystal structures from databases (e.g., PDB) for homology modeling. ’s structural analysis of pyridine derivatives provides a basis for parameterizing force fields . Validate predictions with mutagenesis studies or thermodynamic profiling (e.g., ITC).

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Incubate the compound at 25°C/60% RH, 40°C/75% RH, and extreme pH (1–13). Monitor degradation via LC-MS and identify degradation products. ’s HCl-mediated synthesis suggests acid sensitivity, necessitating pH-controlled storage .

Q. What strategies are effective for elucidating the mechanism of action (MoA) in complex biological systems?

- Methodological Answer : Combine phenotypic screening with -omics approaches (e.g., transcriptomics, proteomics) to identify affected pathways. CRISPR-Cas9 knockout libraries or chemical proteomics (e.g., affinity-based protein profiling) can pinpoint direct targets. emphasizes aligning experimental design with theoretical frameworks to ensure mechanistic hypotheses are testable .

Data Analysis and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets) and validate with experimental data. For example, if DFT calculations fail to predict reaction outcomes, refine transition-state models using experimental kinetics. ’s classification of chemical engineering methodologies (e.g., RDF2050108 for process simulation) supports integrating computational and empirical data .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA for multi-group comparisons and Bayesian hierarchical models for heterogeneous datasets. underscores the importance of critical analysis of prior studies to refine statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.